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Compound of Interest

Compound Name: CAY10599

CAS No.: 1143573-33-4

Cat. No.: B592807 Get Quote

Executive Summary
CAY10599 (CAS: 1143573-33-4) is a highly potent, selective, non-thiazolidinedione (non-TZD)

agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR

). With an EC

of 50 nM (0.05

M), it exhibits superior potency compared to first-generation TZDs like Rosiglitazone and
Pioglitazone.

This guide details the mechanism of action, comparative pharmacology, and validated

experimental protocols for utilizing CAY10599 in metabolic, anti-inflammatory, and tissue

regeneration research.

Mechanism of Action: Molecular & Cellular
Structural Pharmacophore & Binding Kinetics
Unlike classical TZDs which rely on a thiazolidinedione ring to anchor to the receptor,

CAY10599 utilizes a 2-methyl-propanoic acid head group. This structural evolution allows for

high-affinity binding to the PPAR

Ligand Binding Domain (LBD).
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Lipophilic Tail: The biphenyl-carbonyl moiety occupies the large hydrophobic pocket of the

LBD, stabilizing the receptor.

Acidic Head Group: The propanoic acid moiety mimics the TZD ring, forming critical

hydrogen bonds with the hydrophilic cluster (Tyr473, His323, His449) on Helix 12 (H12).

Conformational Change: Ligand binding induces the stabilization of H12 in the "active"

conformation, creating a docking surface for co-activators (e.g., SRC-1, PGC-1

).

Signaling Pathway Visualization
The following diagram illustrates the canonical activation pathway triggered by CAY10599,

leading to the transcription of target genes involved in adipogenesis and glucose homeostasis.
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Figure 1: CAY10599-mediated activation of the PPAR
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transcriptional complex.[1]

Comparative Pharmacology
CAY10599 is distinguished by its selectivity profile, avoiding activation of PPAR

and PPAR

at physiological concentrations. This selectivity is crucial for isolating PPAR

-specific effects (e.g., insulin sensitization) from PPAR

-mediated effects (e.g., fatty acid oxidation).

Compound Class

PPAR

EC

PPAR

EC

Selectivity
Ratio (

:

)

CAY10599 Non-TZD
0.05

M

3.99

M
~80-fold

Rosiglitazone TZD
0.20 - 0.40

M

> 100

M
High

Pioglitazone TZD
0.50 - 1.00

M
Low Affinity High

GW 1929 Non-TZD
0.01

M

> 10

M
>1000-fold

Note: Data derived from transactivation assays [1]. CAY10599 provides a potency advantage

over Rosiglitazone while maintaining a distinct chemical scaffold.

Experimental Protocols
In Vitro: PPAR Transactivation Assay
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Objective: Validate the agonistic activity of CAY10599 in a reporter cell line.

Materials:

HEK293 or COS-7 cells.

Plasmids: Gal4-PPAR

-LBD (fusion protein), UAS-Luciferase (reporter).

CAY10599 Stock: 10 mM in DMSO.

Protocol:

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

Transfection: Transiently cotransfect Gal4-PPAR

-LBD and UAS-Luciferase using a lipid-based reagent (e.g., Lipofectamine).

Treatment:

Replace media 24h post-transfection.

Treat cells with CAY10599 in a dose-response curve: 1 nM, 10 nM, 50 nM, 100 nM, 1

M.

Control: DMSO (Vehicle) and Rosiglitazone (Positive Control, 1

M).

Incubation: Incubate for 24 hours at 37°C.

Readout: Lyse cells and measure luminescence.

Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate EC
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.

In Vitro: 3T3-L1 Adipocyte Differentiation
Objective: Induce adipogenesis to measure functional phenotypic output.

Protocol:

Confluence: Grow 3T3-L1 fibroblasts to 100% confluence (Day -2). Hold for 48h (Day 0).

Induction (Day 0-2): Treat with differentiation media (DMEM + 10% FBS) containing:

IBMX (0.5 mM)

Dexamethasone (1

M)

Insulin (1

g/mL)

CAY10599 (100 nM)(Note: Lower concentration than the typical 1

M Rosiglitazone due to higher potency).

Maintenance (Day 2-7): Replace media with DMEM + 10% FBS + Insulin + CAY10599 (100

nM) every 48 hours.

Staining (Day 8): Fix cells with 4% paraformaldehyde and stain with Oil Red O to visualize

lipid droplets.

In Vivo Application: Zebrafish Liver Regeneration
Context: CAY10599 has been utilized to investigate the role of PPAR

in liver progenitor cell (LPC) differentiation [2].[2][3]

Workflow:
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Model:Tg(fabp10a:pt-

-catenin) zebrafish larvae (inducible liver injury model).

Treatment Window: 12–14 days post-fertilization (dpf).

Dosing: Add CAY10599 (1 - 7

M) directly to fish water.

Note: In vivo zebrafish assays often require higher nominal water concentrations to ensure

uptake.

Readout: Perform Whole Mount In Situ Hybridization (WISH) for hepatocyte markers (Bhmt,

Cyp7a1) to assess differentiation efficiency vs. PPAR

agonists.

Handling & Stability
Physical State: Crystalline solid.[4]

Solubility:

DMSO: ~25 mg/mL

Ethanol: ~25 mg/mL

DMF: ~25 mg/mL

PBS (pH 7.2): < 0.1 mg/mL (Poor aqueous solubility; dilute from organic stock).

Storage: -20°C (Solid). Stock solutions in DMSO are stable for >6 months at -20°C. Avoid

repeated freeze/thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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